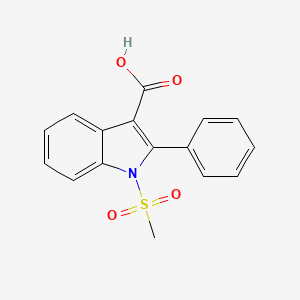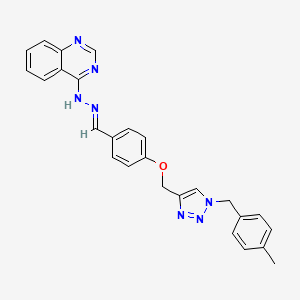
3-hydroxy-K252c
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THK01 is a potent inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2). It has been identified as a significant compound in the research of breast cancer due to its ability to inhibit metastasis through the ROCK2-STAT3 signaling pathway. The compound exhibits high selectivity for ROCK2 over ROCK1, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THK01 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of THK01 would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of high-throughput reactors and purification techniques to produce THK01 in bulk quantities suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
THK01 primarily undergoes reactions that involve its functional groups, such as oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its activity or alter its pharmacokinetic properties .
Common Reagents and Conditions
Common reagents used in the reactions involving THK01 include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired modifications without compromising the integrity of the core structure .
Major Products Formed
The major products formed from the reactions of THK01 depend on the specific modifications being targeted. These products are typically derivatives of THK01 with altered functional groups that may exhibit different biological activities or improved pharmacokinetic profiles .
Scientific Research Applications
THK01 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the research of breast cancer, where it has been shown to inhibit metastasis through the ROCK2-STAT3 signaling pathway. This makes it a valuable tool for studying the mechanisms of cancer metastasis and developing potential therapeutic strategies .
In addition to cancer research, THK01 may also be used in studies related to cell morphology, adhesion, and migration due to its role in inhibiting ROCK2. This can provide insights into various cellular processes and contribute to the development of treatments for other diseases involving abnormal cell migration and invasion .
Mechanism of Action
THK01 exerts its effects by selectively inhibiting ROCK2, a kinase involved in various cellular processes such as cell morphology, adhesion, and migration. By binding to and stabilizing ROCK2, THK01 effectively blocks the ROCK2-STAT3 signaling pathway, which is crucial for the metastasis of breast cancer cells. This inhibition leads to a reduction in cell migration and invasion, thereby preventing the spread of cancer cells .
Comparison with Similar Compounds
THK01 is unique in its high selectivity for ROCK2 over ROCK1, with IC50 values of 5.7 nanomolar for ROCK2 and 923 nanomolar for ROCK1. This selectivity makes it a valuable tool for studying ROCK2-specific pathways and developing targeted therapies for diseases involving ROCK2 .
Similar Compounds
Y-27632: A well-known ROCK inhibitor with less selectivity between ROCK1 and ROCK2.
Fasudil: Another ROCK inhibitor used in research and clinical settings, also less selective between ROCK1 and ROCK2.
GSK429286A: A selective ROCK2 inhibitor with similar applications in cancer research
THK01 stands out due to its higher selectivity for ROCK2, making it particularly useful for studies focused on ROCK2-specific pathways and mechanisms.
Properties
Molecular Formula |
C20H13N3O2 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
7-hydroxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaen-12-one |
InChI |
InChI=1S/C20H13N3O2/c24-9-5-6-14-11(7-9)16-17-12(8-21-20(17)25)15-10-3-1-2-4-13(10)22-18(15)19(16)23-14/h1-7,22-24H,8H2,(H,21,25) |
InChI Key |
GXZFDXZCJALHRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C4=CC=CC=C4NC3=C5C(=C2C(=O)N1)C6=C(N5)C=CC(=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)
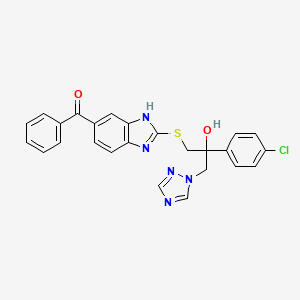

![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)
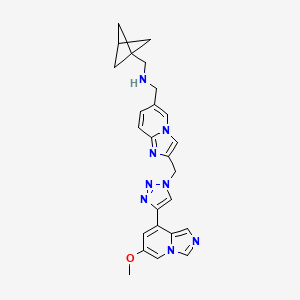
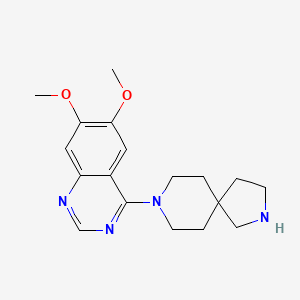
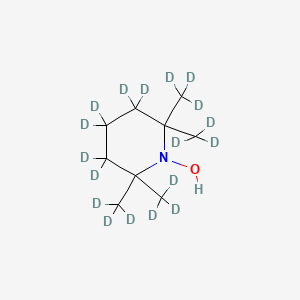
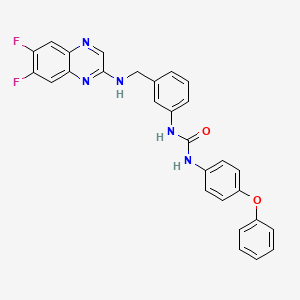

![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)
